REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:16]2[C:15](=[O:17])[NH:14][C:13](=[O:18])[NH:12][C:11]=2[N:10]=[CH:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:25](I)[CH2:26][CH2:27][CH3:28].C(O)(=O)C>CN(C=O)C>[CH2:25]([N:12]1[C:11]2[N:10]=[CH:9][N:8]([CH2:1][C:2]3[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=3)[C:16]=2[C:15](=[O:17])[NH:14][C:13]1=[O:18])[CH2:26][CH2:27][CH3:28] |f:1.2.3|
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Name
|
|
Quantity
|
17.14 g
|
Type
|
reactant
|
Smiles
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C(C1=CC=CC=C1)N1C=NC=2NC(NC(C12)=O)=O
|
Name
|
|
Quantity
|
11.43 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
8.76 mL
|
Type
|
reactant
|
Smiles
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C(CCC)I
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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400 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Type
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CUSTOM
|
Details
|
After stirring for thirty minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
|
the mixture was stirred at 40° C. overnight
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Duration
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8 (± 8) h
|
Type
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CONCENTRATION
|
Details
|
the solution was concentrated under reduced pressure
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Type
|
EXTRACTION
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Details
|
the products were extracted into chloroform
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Type
|
CUSTOM
|
Details
|
The organics were collected
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
product was isolated
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Type
|
WASH
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Details
|
eluting with 1% methanol in dichloromethane
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Name
|
|
Type
|
product
|
Smiles
|
C(CCC)N1C(NC(C=2N(C=NC12)CC1=CC=CC=C1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.49 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 44.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |